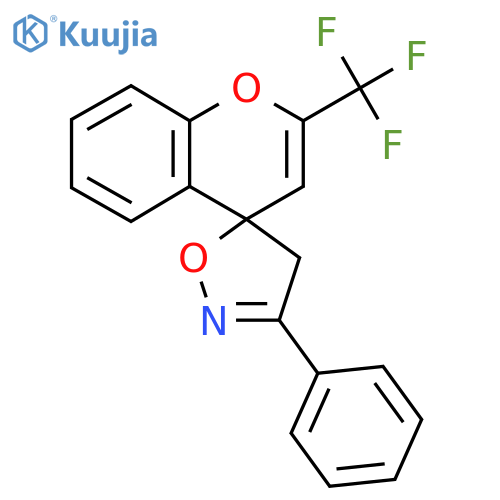Cas no 784144-78-1 (2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole)

784144-78-1 structure
商品名:2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole
2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole 化学的及び物理的性質
名前と識別子
-
- 3'-Phenyl-2-(trifluoromethyl)-4'H-spiro[chromene-4,5'-isoxazole]
- 784144-78-1
- 2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole
- AKOS025212786
-
- インチ: 1S/C18H12F3NO2/c19-18(20,21)16-11-17(13-8-4-5-9-15(13)23-16)10-14(22-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2
- InChIKey: PXMXKQCTLQOPNS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC2(C3C=CC=CC=3O1)CC(C1C=CC=CC=1)=NO2)(F)F
計算された属性
- せいみつぶんしりょう: 331.08201311g/mol
- どういたいしつりょう: 331.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634433-1g |
3'-Phenyl-2-(trifluoromethyl)-4'H-spiro[chromene-4,5'-isoxazole] |
784144-78-1 | 98% | 1g |
¥6846.00 | 2024-04-29 |
2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
784144-78-1 (2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole) 関連製品
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
